
Meclofenaminsäure
Übersicht
Beschreibung
Meclofenaminsäure ist ein nicht-steroidales Antirheumatikum (NSAR), das hauptsächlich zur Behandlung von Gelenk- und Muskelschmerzen, Arthritis und Dysmenorrhoe eingesetzt wird . Es gehört zur Klasse der Anthranilsäurederivate (oder Fenamate) von NSAR und wurde 1980 von der US-amerikanischen Food and Drug Administration zugelassen . This compound wirkt, indem sie das Enzym Cyclooxygenase hemmt, das an der Produktion von Prostaglandinen beteiligt ist, Verbindungen, die Entzündungen und Schmerzen vermitteln .
Wissenschaftliche Forschungsanwendungen
Meclofenaminsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet ihre Wirkung durch Hemmung des Enzyms Cyclooxygenase (COX), das für die Umwandlung von Arachidonsäure zu Prostaglandinen verantwortlich ist . Prostaglandine sind Lipidverbindungen, die eine Schlüsselrolle bei Entzündungen, Schmerzen und Fieber spielen. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden . Die Verbindung zielt speziell auf beide COX-1- und COX-2-Isoformen des Enzyms ab .
Wirkmechanismus
Target of Action
Meclofenamic acid primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are major mediators of inflammation .
Mode of Action
Meclofenamic acid acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the formation of prostaglandin precursors, thereby reducing the symptoms of pain and inflammation . It also competes for binding at the prostaglandin receptor site .
Biochemical Pathways
The primary biochemical pathway affected by meclofenamic acid is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, meclofenamic acid reduces the production of prostaglandins, which are involved in mediating pain, fever, and inflammation .
Pharmacokinetics
Meclofenamic acid exhibits a rapid onset of action and its duration of action may be attributed to its pharmacokinetic profile . It is completely bioavailable from capsules relative to an oral suspension dosage form . Maximum plasma concentrations are achieved in 0.5-2 hours following doses of capsules . The elimination half-life of meclofenamic acid is approximately 0.8 to 2.1 hours .
Result of Action
The inhibition of prostaglandin synthesis by meclofenamic acid results in the relief of mild to moderate pain , treatment of primary dysmenorrhea , reduction of heavy menstrual blood loss , and relief of the signs and symptoms of acute and chronic rheumatoid arthritis and osteoarthritis .
Action Environment
The action of meclofenamic acid can be influenced by various environmental factors. For instance, it has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for treatment of chronic musculoskeletal disease . .
Biochemische Analyse
Biochemical Properties
Meclofenamic acid plays a significant role in biochemical reactions. It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) . In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .
Cellular Effects
Meclofenamic acid has various effects on different types of cells and cellular processes. For instance, it has been shown to reduce reactive oxygen species accumulation and apoptosis, inhibit excessive autophagy, and protect hair cell-like HEI-OC1 cells from cisplatin-induced damage .
Molecular Mechanism
It is known that its therapeutic action does not result from pituitary-adrenal stimulation . In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .
Temporal Effects in Laboratory Settings
Meclofenamic acid has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for the treatment of chronic musculoskeletal disease .
Dosage Effects in Animal Models
In animals, meclofenamic acid is administered as an oral granule form at a dose of 2.2 mg/kg/day . Toxicity due to excessive dosage is similar to that of phenylbutazone, including depression, anorexia, weight loss, edema, diarrhea, oral ulceration, and decreased hematocrit .
Metabolic Pathways
Meclofenamic acid is extensively metabolized to an active metabolite and at least six other less well-characterized minor metabolites . Only the active metabolite has been shown in vitro to inhibit cyclooxygenase activity with approximately one fifth the activity of meclofenamic acid .
Vorbereitungsmethoden
Meclofenaminsäure wird durch eine modifizierte Ullmann-Kupplungsreaktion synthetisiert. Diese Reaktion beinhaltet die Verwendung von Kalium-2-brombenzoat, substituierten Anilinen und Kupferacetat in Tetrabutylphosphoniumchlorid-Ionenflüssigkeit . Die optimalen Bedingungen für diese Reaktion liegen bei einer Temperatur von 170 °C . Die Verwendung von Ionenflüssigkeiten in dieser Reaktion bietet mehrere Vorteile, darunter operative Einfachheit, sauberere Reaktionen, hohe Selektivität, exzellente Ausbeute, schnelle Umwandlung und die Verwendung eines kostengünstigen Katalysators .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um ihre hydroxylierten Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen sind für this compound aufgrund ihrer stabilen aromatischen Struktur weniger verbreitet.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile oder Elektrophile.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte Metaboliten und substituierte Derivate .
Analyse Chemischer Reaktionen
Meclofenamic acid undergoes various chemical reactions, including:
Oxidation: Meclofenamic acid can be oxidized to form its hydroxylated metabolites.
Reduction: Reduction reactions are less common for meclofenamic acid due to its stable aromatic structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated metabolites and substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Meclofenaminsäure gehört zur Klasse der Fenamate-NSAR, zu denen auch Mefenaminsäure und Flufenaminsäure gehören . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften. Zum Beispiel:
Mefenaminsäure: Ähnlich wie this compound hemmt sie COX-Enzyme, hat aber ein anderes Substitutionsschema am aromatischen Ring.
Flufenaminsäure: Auch ein COX-Hemmer, es hat eine Trifluormethylgruppe anstelle der Dichlor-Substitution, die in this compound gefunden wird.
This compound ist einzigartig in seinem spezifischen Substitutionsschema, das zu seinem unterschiedlichen pharmakologischen Profil und seinen therapeutischen Anwendungen beiträgt .
Eigenschaften
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048559 | |
| Record name | Meclofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meclofenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-03 g/L | |
| Record name | Meclofenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclofenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action, like that of other nonsteroidal anti-inflammatory agents, is not known. Therapeutic action does not result from pituitary-adrenal stimulation. In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and to compete for binding at the prostaglandin receptor site. In vitro meclofenamic acid was found to be an inhibitor of human leukocyte 5-lipoxygenase activity. These properties may be responsible for the anti-inflammatory action of meclofenamic acid. There is no evidence that meclofenamic acid alters the course of the underlying disease. | |
| Record name | Meclofenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
644-62-2 | |
| Record name | Meclofenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclofenamic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclofenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | meclofenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meclofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclofenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I5LU4ZWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meclofenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250, 257 °C | |
| Record name | Meclofenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclofenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


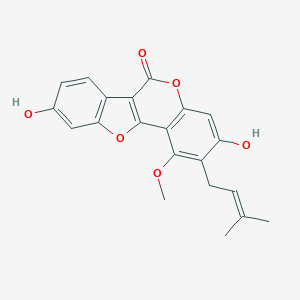
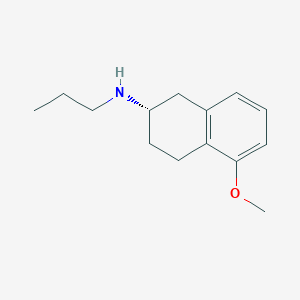

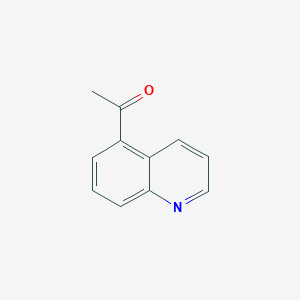
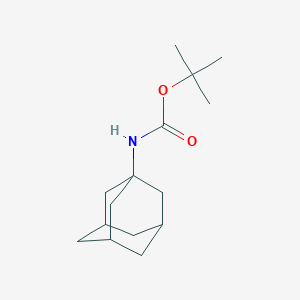
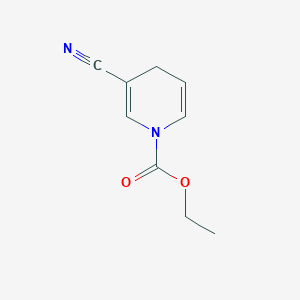
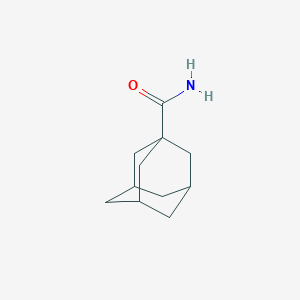
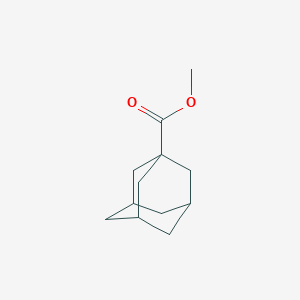

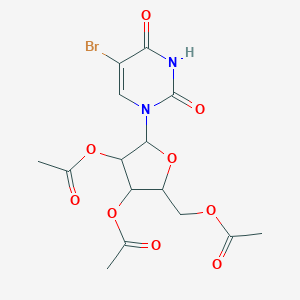
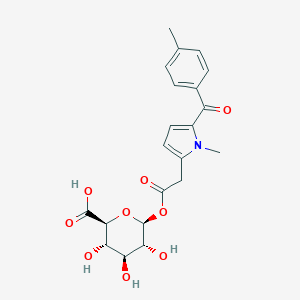
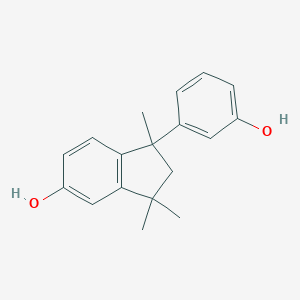
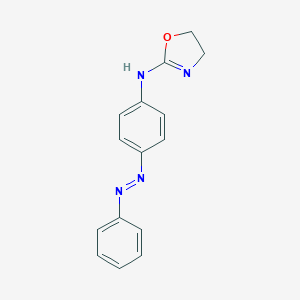
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
